2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride
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Overview
Description
“2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride” is a chemical compound with the molecular formula C15H10ClNO3S . It is a derivative of 2,5-Diphenyl-1,3,4-oxadiazole , which is known to be used as a laser dye .
Synthesis Analysis
The synthesis of 1,3-oxazoles, which is a class of compounds that “2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride” belongs to, involves several methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .
Molecular Structure Analysis
The molecular structure of “2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride” can be represented by the SMILES string c1ccc (cc1)-c2nnc (o2)-c3ccccc3
. This represents the connectivity and arrangement of atoms in the molecule.
Chemical Reactions Analysis
The chemical reactions involving 1,3-oxazoles, such as “2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride”, include electrophilic aromatic substitution . This involves the attack of an electrophile at carbon to form a cationic intermediate .
Scientific Research Applications
- PPO can be used as a dopant to enhance the photoelectric feedback of plastic scintillators. These scintillators serve as radiation detectors for nuclear materials. PPO improves their sensitivity and efficiency in detecting ionizing radiation .
- Researchers coat PPO on peptide substrates to facilitate radioactive labeling. This enables the determination of substrate specificity for lysine methyltransferase enzymes. By studying the interaction between labeled peptides and enzymes, scientists gain insights into biological processes and enzyme function .
- PPO serves as a precursor in the synthesis of oxazolo[5,4-d]pyrimidines. These heterocyclic compounds have diverse pharmacological activities. Researchers can efficiently condense 1,3-oxazole-5-sulfonyl chlorides with amidines to form these pyrimidines, opening avenues for drug discovery and development .
- Some derivatives of PPO exhibit antibacterial properties. For example, compounds like 4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenamine and 3-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-{2-[2,6-dichlorophenyl)amino]benzyl}-6-iodoquinazolin-4(3H)-one have demonstrated potency comparable to ampicillin .
Plastic Scintillators and Radiation Detection
Radioactive Labeling of Peptide Substrates
Synthesis of Oxazolo[5,4-d]pyrimidines
Antibacterial Activity
Mechanism of Action
Target of Action
2,5-diphenyloxazole (ppo), a related compound, is known to act as a wavelength shifter . It converts shorter wavelength light to longer wavelength light .
Mode of Action
PPO is used as a wavelength shifter, converting shorter wavelength light to longer wavelength light . Its output spectrum peaks at 385 nm, which is in the range of UV light .
Biochemical Pathways
The related compound 2,5-diphenyloxazole (ppo) is known to interact with light, suggesting it may play a role in light-dependent biochemical pathways .
Pharmacokinetics
The related compound 2,5-diphenyloxazole (ppo) is known to have a melting point of 71 °c (160 °f; 344 k) and a boiling point of 360 °c (680 °f; 633 k) . These properties may influence its bioavailability.
Result of Action
The related compound 2,5-diphenyloxazole (ppo) is known to convert shorter wavelength light to longer wavelength light . This suggests that it may influence cellular processes that are sensitive to light.
Action Environment
Environmental factors such as temperature and light conditions could potentially influence the action, efficacy, and stability of 2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride. For instance, the related compound 2,5-Diphenyloxazole (PPO) has specific melting and boiling points , which could be influenced by environmental temperature.
properties
IUPAC Name |
2,5-diphenyl-1,3-oxazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3S/c16-21(18,19)15-13(11-7-3-1-4-8-11)20-14(17-15)12-9-5-2-6-10-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVDTAKIQUPZAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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